1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C15H12ClN3 and a molecular weight of 269.736 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with chromonecarbonitrile . The reaction proceeds via the opening of the pyrone ring followed by cycloaddition to the nitrile group, forming the desired pyrimidobenzimidazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives , while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Imidazo[4,5-b]pyridines: These compounds also have a similar heterocyclic structure and are studied for their pharmacological potential.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-9(2)10-7-14(16)19-13-6-4-3-5-12(13)18-15(19)11(10)8-17/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORDTAVULPSVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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